(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol
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Overview
Description
(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound that features a bromophenyl group and a trifluoromethyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids such as boron trifluoride.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-bromo-2,2,2-trifluoroacetophenone.
Reduction: Formation of 1-(3-bromophenyl)-2,2,2-trifluoroethane.
Substitution: Formation of compounds such as 1-(3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol.
Scientific Research Applications
(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of (1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromophenyl group can interact with specific binding sites, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-ol
- (1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-ol
- (1R)-1-(3-bromophenyl)-2,2,2-trifluoroethane
Uniqueness
(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of the trifluoromethyl group also imparts distinct chemical properties, such as increased stability and resistance to metabolic degradation.
Biological Activity
(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol, also known as 1-(3-bromophenyl)-2,2,2-trifluoroethanol, is a compound with significant potential in pharmacological applications due to its unique structural properties. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C8H6BrF3O
- Molecular Weight : 255.03 g/mol
- CAS Number : 446-63-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence .
- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against various strains of bacteria and fungi. The compound's structural features enable it to disrupt cellular functions in microbial organisms .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Enzyme Inhibition | Inhibits T3SS activity in E. coli | |
Antimicrobial | Effective against Gram-positive bacteria | |
Cytotoxicity | Low cytotoxicity in mammalian cell lines |
Case Study 1: Inhibition of Type III Secretion System
A research study conducted at Virginia Commonwealth University developed a screening assay for evaluating compounds that inhibit the T3SS in enteropathogenic E. coli. The study demonstrated that this compound significantly reduced the secretion of virulence factors at concentrations above 50 μM without direct cytotoxic effects on host cells .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of various halogenated alcohols, this compound showed promising results against multiple bacterial strains. The compound's mechanism was linked to membrane disruption and interference with metabolic processes within the bacteria .
Research Findings
Recent findings indicate that this compound could serve as a lead compound for developing new antimicrobial agents. Its unique trifluoromethyl group enhances its lipophilicity and potential bioactivity. Further research is warranted to explore its full pharmacological profile and optimize its therapeutic applications.
Properties
Molecular Formula |
C8H6BrF3O |
---|---|
Molecular Weight |
255.03 g/mol |
IUPAC Name |
(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H6BrF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m1/s1 |
InChI Key |
YJAXYKDDEAMXAW-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H](C(F)(F)F)O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(F)(F)F)O |
Origin of Product |
United States |
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